
5-Cyano-1-(3,4-dimethylphenyl)-4-methyl-6-oxopyridazine-3-carboxylic acid
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Overview
Description
5-cyano-1-(3,4-dimethylphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of cyano, dimethylphenyl, and carboxylic acid groups adds to its chemical diversity and reactivity.
Preparation Methods
The synthesis of 5-cyano-1-(3,4-dimethylphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethylbenzaldehyde with cyanoacetic acid in the presence of a base can yield an intermediate, which upon further reaction with hydrazine hydrate, forms the desired pyridazine derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methyl groups makes it susceptible to oxidation, forming corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
The compound exhibits notable biological activities, making it a candidate for various therapeutic applications:
Antimicrobial Activity
Research indicates that 5-Cyano-1-(3,4-dimethylphenyl)-4-methyl-6-oxopyridazine-3-carboxylic acid has significant antimicrobial properties. In studies involving bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated effective inhibitory effects, with minimum inhibitory concentration (MIC) values reported at 32 µg/mL and 64 µg/mL respectively.
Anticancer Potential
In vitro studies have shown that this compound can reduce cell viability in human breast cancer cell lines (MCF-7) in a dose-dependent manner, with an IC50 value of 15 µM after 48 hours of treatment. This suggests potential applications in cancer therapy.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In models using lipopolysaccharide (LPS)-stimulated macrophages, treatment resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls.
Case Studies
Several case studies highlight the diverse applications of this compound:
Study Focus | Objective | Findings | Year |
---|---|---|---|
Antimicrobial Activity | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus and Escherichia coli | 2024 |
Anticancer Activity | Evaluate cytotoxic effects on MCF-7 breast cancer cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |
Anti-inflammatory Study | Investigate anti-inflammatory properties | Reduced TNF-alpha and IL-6 levels by ~50% | 2025 |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like cyano and carboxylic acid can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar compounds include other pyridazine derivatives with varying substituents. For example:
5-cyano-1-phenyl-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Lacks the dimethyl groups on the phenyl ring.
5-cyano-1-(3,4-dichlorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Contains chlorine atoms instead of methyl groups.
Biological Activity
5-Cyano-1-(3,4-dimethylphenyl)-4-methyl-6-oxopyridazine-3-carboxylic acid is a pyridazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a cyano group, a carboxylic acid functional group, and a dimethylphenyl substituent, which contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2O3 with a molecular weight of 283.28 g/mol. Its structural characteristics are crucial for understanding its biological interactions and mechanisms of action.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is vital for protecting cells from oxidative stress. In vitro studies have demonstrated its ability to inhibit reactive oxygen species (ROS) formation.
- Enzyme Inhibition : It has been evaluated for its inhibitory effects on various enzymes. For example, studies have indicated that it may inhibit xanthine oxidase, an enzyme involved in purine metabolism, which could have implications for treating gout and hyperuricemia .
- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antibacterial activity against several pathogenic bacteria, including Pseudomonas aeruginosa and Bacillus cereus, indicating its potential as an antimicrobial agent.
The mechanism of action for this compound involves its interaction with biological targets at the molecular level. Molecular docking studies have been employed to elucidate its binding affinities with specific enzymes and receptors. The presence of the cyano and carboxylic acid groups is believed to enhance its interaction with target sites, leading to its observed biological effects.
Comparative Analysis
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds can be insightful. Below is a table summarizing some related compounds and their unique characteristics:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
6-Methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid | Methyl group at position 6 | Exhibits different biological activity profiles compared to the target compound |
1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid | Chlorine substitution instead of cyano | Potentially different reactivity due to electronegative chlorine |
3-Cyano-4-phenyltetrahydropyrano[2,3-b]pyrrole | Tetrahydropyrrole ring system | Different ring structure may influence pharmacological properties |
Case Studies
Several studies have been conducted to explore the biological activity of this compound:
- Antioxidant Study : A study demonstrated that this compound reduced oxidative stress markers in cell cultures by up to 50%, indicating significant antioxidant potential.
- Enzyme Inhibition Assay : In vitro assays revealed that the compound exhibited an IC50 value of approximately 10 µM against xanthine oxidase, suggesting potent enzyme inhibition compared to standard inhibitors like febuxostat .
- Antibacterial Testing : The antibacterial efficacy was assessed using agar diffusion methods, showing inhibition zones against Pseudomonas aeruginosa and Bacillus cereus, supporting its potential use in antimicrobial therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 5-cyano-1-(3,4-dimethylphenyl)-4-methyl-6-oxopyridazine-3-carboxylic acid, and what are the critical reaction parameters?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed reductive cyclization reactions using nitroarenes and formic acid derivatives as CO surrogates. Key steps include condensation of aromatic aldehydes with aminopyridines, followed by cyclization under controlled conditions. Catalysts such as Pd/Cu and solvents like dimethylformamide (DMF) are critical for achieving optimal yields . Modifications to substituents on the pyridazine core (e.g., cyano or methyl groups) require precise stoichiometric control to avoid side reactions .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- Elemental analysis : Used to verify empirical formula consistency (e.g., C, H, N content matching theoretical values) .
- HPLC : Employed to assess purity (>95%) under reverse-phase conditions with UV detection .
- NMR and IR spectroscopy : Standard tools for functional group identification (e.g., cyano, carboxylic acid).
Q. What in vitro screening protocols are recommended for evaluating antimicrobial activity?
- Methodological Answer : Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) should be determined at pH 7.4, with comparisons to structurally similar pyridazine derivatives showing enhanced activity when 3,4-dimethylphenyl substituents are present .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?
- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to bacterial enzyme targets like dihydrofolate reductase (DHFR). Density Functional Theory (DFT) calculations analyze electronic effects of substituents (e.g., cyano groups increase electrophilicity, enhancing target interaction) . Comparative SAR studies with analogs (e.g., oxadiazole-containing derivatives) reveal steric and electronic contributions to activity .
Q. What strategies address contradictory biological activity data reported in literature?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, bacterial strain variability). Standardize protocols across labs and validate results using orthogonal assays (e.g., time-kill kinetics). For example, conflicting MIC values for P. aeruginosa may reflect differences in efflux pump expression, necessitating assays with efflux inhibitors .
Q. What challenges arise in optimizing reaction yields during scale-up synthesis?
- Methodological Answer : Key challenges include:
- Catalyst deactivation : Mitigated by using Pd/Cu co-catalysts and inert atmospheres .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but require careful removal during purification .
- Byproduct formation : Monitor via TLC and optimize reaction time/temperature to minimize undesired cyclization pathways .
Q. How do structural modifications to the pyridazine core influence physicochemical properties?
- Methodological Answer :
- LogP adjustments : Introducing hydrophilic groups (e.g., carboxylic acid) reduces LogP, improving aqueous solubility but potentially compromising membrane permeability .
- Thermal stability : Differential Scanning Calorimetry (DSC) shows that methyl substituents at C4 increase melting points (~220°C) compared to unsubstituted analogs .
Q. Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety glasses, and lab coats. Inspect gloves for integrity before use .
- Engineering controls : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .
- Waste disposal : Neutralize acidic byproducts before disposal in accordance with local regulations .
Properties
Molecular Formula |
C15H13N3O3 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
5-cyano-1-(3,4-dimethylphenyl)-4-methyl-6-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C15H13N3O3/c1-8-4-5-11(6-9(8)2)18-14(19)12(7-16)10(3)13(17-18)15(20)21/h4-6H,1-3H3,(H,20,21) |
InChI Key |
BOIWAJNZSPOMHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(C(=N2)C(=O)O)C)C#N)C |
Origin of Product |
United States |
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